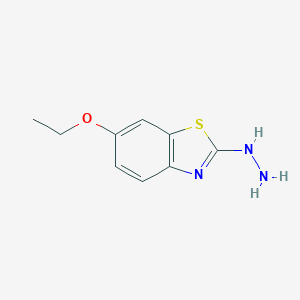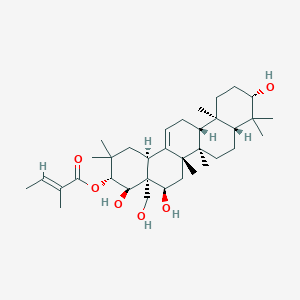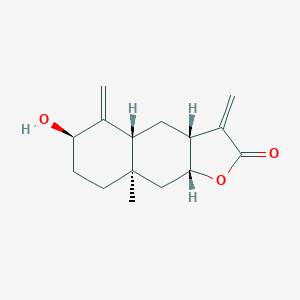
3-ACETYLOXINDOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ACETYLOXINDOLE is a derivative of indole, a significant heterocyclic system found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-ACETYLOXINDOLE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another approach includes the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
3-ACETYLOXINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, hydroiodic acid, and various oxidizing agents. The major products formed from these reactions are often other indole derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
3-ACETYLOXINDOLE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-ACETYLOXINDOLE involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparación Con Compuestos Similares
3-ACETYLOXINDOLE can be compared to other indole derivatives such as:
2-Indolinone: Similar in structure but lacks the acetyl group, leading to different biological activities.
Oxindole: Another closely related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Número CAS |
17266-70-5 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |
Clave InChI |
IHJYVWOJWNTHBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
SMILES canónico |
CC(=O)C1C2=CC=CC=C2NC1=O |
Sinónimos |
3-Acetyloxindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















